molecular formula C8H14N2 B14907027 4-Amino-3-methyl-cyclohexanecarbonitrile

4-Amino-3-methyl-cyclohexanecarbonitrile

Cat. No.: B14907027
M. Wt: 138.21 g/mol
InChI Key: MSYDIKOOUZEWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-methyl-cyclohexanecarbonitrile is an organic compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . It is a cyclohexane derivative with an amino group and a nitrile group attached to the ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-cyclohexanecarbonitrile typically involves the reaction of 3-methylcyclohexanone with hydroxylamine to form the corresponding oxime, which is then reduced to the amine. The nitrile group is introduced through a subsequent reaction with a suitable nitrile source .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-cyclohexanecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-methyl-cyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methyl-cyclohexanecarbonitrile is unique due to the presence of both an amino group and a nitrile group on the cyclohexane ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research .

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

4-amino-3-methylcyclohexane-1-carbonitrile

InChI

InChI=1S/C8H14N2/c1-6-4-7(5-9)2-3-8(6)10/h6-8H,2-4,10H2,1H3

InChI Key

MSYDIKOOUZEWNO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.